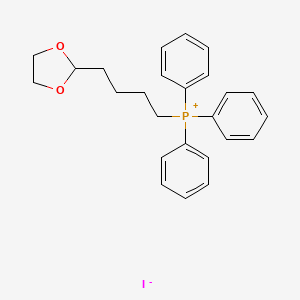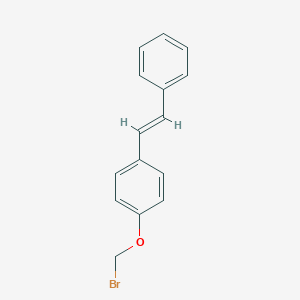![molecular formula C30H36F2 B12829692 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-difluorobenzene with 4-(4-heptylphenyl)phenylboronic acid under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2,3-difluoro-1-[2-fluoro-4-(4-heptylphenyl)phenyl]-4-nonylbenzene
- 4-ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 2,3-difluoro-4-(heptyloxy)phenylboronic acid
Uniqueness
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene is unique due to its specific arrangement of fluorine atoms and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals .
特性
分子式 |
C30H36F2 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene |
InChI |
InChI=1S/C30H36F2/c1-3-5-7-8-10-11-23-13-15-24(16-14-23)25-17-19-26(20-18-25)28-22-21-27(12-9-6-4-2)29(31)30(28)32/h13-22H,3-12H2,1-2H3 |
InChIキー |
JVALXIYXMCINOO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)CCCCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)








